molecular formula C17H16ClNO4 B3096068 Cbz-2-Chloro-D-Phenylalanine CAS No. 1270301-63-7

Cbz-2-Chloro-D-Phenylalanine

Cat. No.: B3096068
CAS No.: 1270301-63-7
M. Wt: 333.8 g/mol
InChI Key: LPDSUROFTBQSNW-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-2-Chloro-D-Phenylalanine, also known as Cbz-Cl-Phe-OH, is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a chlorine atom attached to the phenyl ring. This compound is widely used in peptide synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-2-Chloro-D-Phenylalanine typically involves the protection of the amino group of 2-chloro-D-phenylalanine with a benzyloxycarbonyl (Cbz) group. This is achieved using benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction proceeds via nucleophilic attack of the amino group on the highly reactive chloroformate, resulting in the formation of the Cbz-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Cbz-2-Chloro-D-Phenylalanine undergoes various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under specific conditions.

    Reduction: The Cbz protecting group can be removed via catalytic hydrogenation.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2) is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Deprotected amino acid (2-chloro-D-phenylalanine).

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

Cbz-2-Chloro-D-Phenylalanine is extensively used in scientific research, including:

    Chemistry: As a building block in peptide synthesis and as a precursor for various chemical reactions.

    Biology: In the study of enzyme-substrate interactions and protein synthesis.

    Medicine: As a component in the development of pharmaceuticals and therapeutic peptides.

    Industry: In the production of specialty chemicals and as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Cbz-D-Phenylalanine: Lacks the chlorine atom on the phenyl ring.

    Fmoc-D-Phenylalanine: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Cbz.

    Boc-D-Phenylalanine: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz

Uniqueness

Cbz-2-Chloro-D-Phenylalanine is unique due to the presence of both the Cbz protecting group and the chlorine atom on the phenyl ring. This combination provides distinct chemical properties, making it a valuable compound in peptide synthesis and other research applications .

Properties

IUPAC Name

(2R)-3-(2-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDSUROFTBQSNW-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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